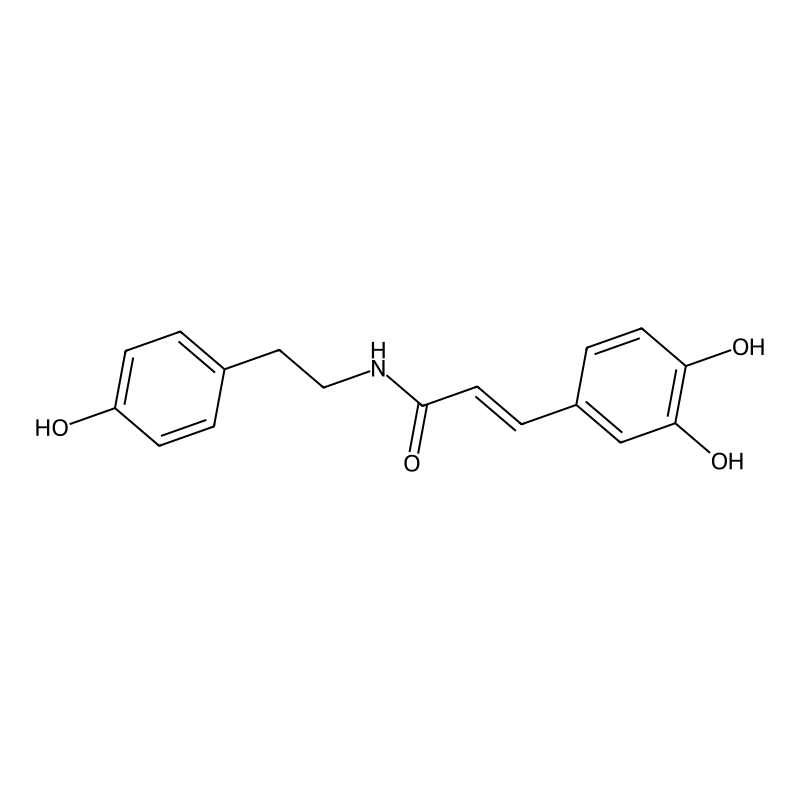

N-Caffeoyltyramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

n-Caffeoyltyramine has been reported in Ceratostigma willmottianum, Solanum tuberosum, and other organisms with data available.

structure in first source

N-Caffeoyltyramine (CAS 103188-48-3) is a naturally occurring phenolic amide, formed from the conjugation of caffeic acid and tyramine. Found in a variety of plants, it is recognized for its significant biological activities, including potent antioxidant and tyrosinase-inhibiting properties. Unlike its individual precursors or simple mixtures, its specific amide linkage provides distinct physicochemical and performance characteristics relevant for advanced applications in cosmetics, nutraceuticals, and specialized agricultural formulations.

Attempting to substitute N-Caffeoyltyramine with its precursor, caffeic acid, or with a structurally similar analog like N-feruloyltyramine, can lead to significant losses in performance and stability. The specific amide conjugation of caffeic acid and tyramine creates a molecular architecture with quantitatively different biological activity and superior formulation properties compared to its components or close relatives. For applications requiring high-potency tyrosinase inhibition, defined antioxidant capacity, and formulation-compatible solubility, procuring the precise N-Caffeoyltyramine molecule is critical to ensure reproducibility and achieve target efficacy.

References

- [1] Choi, Y. E., et al. (2018). Eco-friendly synthesis of N-caffeoyltyramine and N-feruloyltyramine and their application as novel cosmetic ingredients. Journal of Industrial and Engineering Chemistry, 67, 325-332.

- [2] Lee, J., et al. (2012). Protective effect of N-caffeoyltyramine and N-feruloyltyramine on hydrogen peroxide-induced oxidative stress in HepG2 cells. Food and Chemical Toxicology, 50(10), 3530-3536.

Superior Formulation Compatibility: Over 10-Fold Higher Aqueous Solubility Than Resveratrol

For formulators, achieving effective concentrations of active ingredients is a primary challenge. N-Caffeoyltyramine demonstrates significantly improved handling and processing characteristics due to its superior solubility in aqueous systems compared to other benchmark cosmetic polyphenols like resveratrol. In a direct comparison, the water solubility of N-Caffeoyltyramine was found to be approximately 1.2 mg/mL, whereas resveratrol's solubility is less than 0.1 mg/mL. This substantial difference directly impacts the ease of formulation, potential for higher active loading, and avoidance of problematic organic solvents.

| Evidence Dimension | Water Solubility |

| Target Compound Data | ~1.2 mg/mL |

| Comparator Or Baseline | Resveratrol: <0.1 mg/mL |

| Quantified Difference | >12-fold higher solubility |

| Conditions | Aqueous solution, ambient temperature. |

This enables simpler, more concentrated, and potentially more stable aqueous formulations for cosmetics and nutraceuticals, reducing processing complexity and cost.

Potent Tyrosinase Inhibition: Over 2-Fold More Potent Than Industry Standard Kojic Acid

N-Caffeoyltyramine is a highly effective inhibitor of mushroom tyrosinase, a key enzyme in melanogenesis and enzymatic browning. In a direct comparative assay, N-Caffeoyltyramine exhibited a half-maximal inhibitory concentration (IC50) of 6.2 μM. This demonstrates a significantly higher potency than kojic acid, a widely used benchmark tyrosinase inhibitor, which showed an IC50 of 13.9 μM under the same conditions. This quantitative advantage is critical for developing high-efficacy skin brightening formulations or anti-browning agents.

| Evidence Dimension | Mushroom Tyrosinase Inhibition (IC50) |

| Target Compound Data | 6.2 μM |

| Comparator Or Baseline | Kojic Acid: 13.9 μM |

| Quantified Difference | 2.24-fold more potent |

| Conditions | In vitro enzyme activity assay using L-tyrosine as a substrate. |

Higher potency allows for lower use concentrations to achieve the desired inhibitory effect, potentially reducing formulation costs and minimizing the risk of off-target effects.

Enhanced Antioxidant Activity: Superior DPPH Radical Scavenging vs. Caffeic Acid

While caffeic acid is a known antioxidant, its conjugation into N-Caffeoyltyramine enhances its free radical scavenging capability. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, N-Caffeoyltyramine demonstrated an IC50 value of 18.7 μM. This indicates a more potent scavenging activity compared to its precursor, caffeic acid, which had an IC50 of 25.2 μM in the same study. This demonstrates that the specific amide structure is not merely a carrier but contributes directly to improved antioxidant performance.

| Evidence Dimension | DPPH Radical Scavenging (IC50) |

| Target Compound Data | 18.7 μM |

| Comparator Or Baseline | Caffeic Acid: 25.2 μM |

| Quantified Difference | ~1.35-fold more potent (lower IC50 is better) |

| Conditions | In vitro DPPH assay. |

For applications requiring robust antioxidant protection, N-Caffeoyltyramine offers a quantifiable performance increase over its more common precursor, ensuring greater efficacy.

High-Efficacy Cosmeceuticals for Skin Brightening and Anti-Aging

The compound's potent tyrosinase inhibition, which is quantitatively superior to kojic acid, makes it a prime candidate for next-generation skin brightening serums and creams. Its enhanced solubility over resveratrol facilitates the creation of stable, high-concentration aqueous formulations that deliver both antioxidant and depigmenting benefits.

Advanced Nutraceutical and Functional Food Formulations

As a potent antioxidant that outperforms its precursor caffeic acid, N-Caffeoyltyramine is suitable for use in premium nutraceutical products aimed at mitigating oxidative stress. Its favorable solubility profile simplifies the manufacturing process of liquid supplements and functional beverages.

Natural Anti-Browning Agents in Food and Beverage Processing

The strong inhibition of tyrosinase, the enzyme responsible for browning in many fruits and vegetables, positions N-Caffeoyltyramine as a high-performance natural alternative to conventional preservatives. Its use can help maintain the aesthetic appeal and shelf-life of food products.

References

- [2] Choi, Y. E., et al. (2018). Eco-friendly synthesis of N-caffeoyltyramine and N-feruloyltyramine and their application as novel cosmetic ingredients. Journal of Industrial and Engineering Chemistry, 67, 325-332.

- [3] Lee, J., et al. (2012). Protective effect of N-caffeoyltyramine and N-feruloyltyramine on hydrogen peroxide-induced oxidative stress in HepG2 cells. Food and Chemical Toxicology, 50(10), 3530-3536.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

219773-48-5

Wikipedia

Dates

Explore Compound Types